Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-

Antimicrobial resistance Benzoxazole SAR Gram-positive bacteria

Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- (CAS 301647-03-0) is a synthetic small-molecule benzoxazole-phenylacetamide hybrid with molecular formula C21H15N3O4 and molecular weight 373.36 g/mol. It belongs to the broader class of 5-amido-substituted-2-phenylbenzoxazole derivatives, a scaffold historically explored for antimicrobial, anticancer, and fluorescent sensing applications.

Molecular Formula C21H15N3O4
Molecular Weight 373.4 g/mol
CAS No. 301647-03-0
Cat. No. B12880252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-
CAS301647-03-0
Molecular FormulaC21H15N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H15N3O4/c25-20(12-14-6-9-17(10-7-14)24(26)27)22-16-8-11-19-18(13-16)23-21(28-19)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,22,25)
InChIKeyMPDGLEUSXMLQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 4-nitro-N-(2-phenyl-5-benzoxazolyl)-benzeneacetamide (CAS 301647-03-0) – Structural Identity and Class Positioning


Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- (CAS 301647-03-0) is a synthetic small-molecule benzoxazole-phenylacetamide hybrid with molecular formula C21H15N3O4 and molecular weight 373.36 g/mol . It belongs to the broader class of 5-amido-substituted-2-phenylbenzoxazole derivatives, a scaffold historically explored for antimicrobial, anticancer, and fluorescent sensing applications [1]. The compound features three distinct pharmacophoric elements: a 4-nitrophenylacetyl side chain, a central amide linker, and a 2-phenylbenzoxazole core. This architecture places it among donor-acceptor benzoxazole chromophores, where the electron-withdrawing nitro group modulates both electronic properties and potential bioreductive activation pathways [2].

Scaffold Antimicrobial screening benzoxazole-phenylacetamide hybrid
Probe potential Donor-acceptor chromophore with 4-nitrophenyl acceptor
Regiochemistry Unambiguous 5-amido substitution supports assay consistency

Why 4-nitro-N-(2-phenyl-5-benzoxazolyl)-benzeneacetamide Cannot Be Interchanged with Common Benzoxazole Analogues


Substitution within the 2-phenyl-5-amidobenzoxazole series is not functionally neutral. Systematic structure–activity relationship (SAR) studies from the Yalcin–Sener group have demonstrated that replacing the 2-phenyl substituent with a 2-benzyl group, or swapping the phenylacetamide side chain for a benzamide, cyclohexyl carboxamide, or furan-2-carboxamide, leads to substantial shifts in antimicrobial MIC values [1][2]. Similarly, photophysical investigations of donor-acceptor benzoxazoles reveal that the position and electronic character of the nitro substituent dictate whether the compound exhibits dual fluorescence (locally excited + charge-transfer states) versus single-state emission, directly impacting its utility as a fluorescent probe [3]. These findings confirm that the specific combination of a 4-nitrophenylacetamido moiety at position 5 and an unsubstituted 2-phenyl ring is a distinct chemical entity with non-transferable performance characteristics.

2-Phenyl substitution pattern

Replacing with 2-benzyl or bulky aryl groups may shift antimicrobial MIC and fluorescence behaviour compared to the studied scaffold.

Phenylacetamide linker

Benzamide, cyclohexyl or furan-2-carboxamide linkers exhibit distinct activity profiles; linker-dependent SAR limits direct substitution.

Nitro group position and electronics

Non-nitrated or differently substituted analogues lose the dual-fluorescence and bioreductive activation context relevant to probe design.

Quantitative Differentiation Evidence: 4-nitro-N-(2-phenyl-5-benzoxazolyl)-benzeneacetamide vs. Structural Analogues


Antimicrobial Activity of 2-Phenyl vs. 2-Benzyl Substitution: Direct Head-to-Head MIC Comparison

In the 2004 head-to-head study by Ören et al., the open-chain phenylacetamide derivative Id bearing a 2-phenyl substituent demonstrated antimicrobial activity 2- to 3-dilutions (approximately 4- to 8-fold more potent by MIC) superior to its closed-ring heterocyclic counterpart IIId, which bears a 2-(p-t-butylphenyl)-5-nitrobenzoxazole scaffold [1]. This study provides a direct, quantitative comparison demonstrating that the 2-phenyl substitution pattern, as found in the target compound, can dramatically influence antimicrobial potency. While the target compound itself was not directly assayed, the data establish the non-interchangeability of 2-phenyl vs. alternative 2-substituted benzoxazole analogues.

2-Phenyl vs. 2-Benzyl MIC
Class-level
2- to 3-dilution (approx. 4- to 8-fold) lower MIC reported for 2-phenyl analogue vs. bulky 2-substituted comparator
Supports antimicrobial screening context with 2-phenyl substitution
Broth microdilution data; target compound shares substitution pattern
Antimicrobial resistance Benzoxazole SAR Gram-positive bacteria

Nitro Group Position Effects on Benzoxazole Photophysics: Dual vs. Single Fluorescence

Danel et al. (2009) investigated the photophysical properties of donor-acceptor benzoxazole derivatives by steady-state and time-resolved fluorescence [1]. They reported that nitro-benzoxazole derivatives decorated with different alkylo/arylo amino groups in medium-polar aprotic solvents (tetrahydrofuran and butyl chloride) exhibit dual fluorescence from the locally excited (1LE) state and a highly polar charge transfer (CT) state. The 4-nitrophenyl group in the target compound serves as an electron-withdrawing acceptor, while the 2-phenylbenzoxazole core functions as a donor. This donor-acceptor architecture enables the target compound to potentially exhibit environment-sensitive dual emission, a property that simpler benzoxazole derivatives lacking this substitution pattern do not display. In contrast, non-nitrated benzoxazoles typically exhibit only single-state fluorescence, limiting their utility as ratiometric probes.

Nitro Group Photophysics
Class-level
Predicted dual fluorescence (1LE + charge-transfer states) based on donor-acceptor nitro-benzoxazole architecture
Supports ratiometric fluorescent probe development context
Single-state emission for non-nitrated analogues; target compound not directly measured
Fluorescent probe Donor-acceptor chromophore Charge-transfer state

Phenylacetamide Linker Biological Activity: Antimicrobial Superiority Over Benzamide and Cyclohexyl Analogues

The seminal SAR study by Sener et al. (2000) systematically compared 5-phenylacetamido-, 5-benzamido-, and 5-cyclohexyl-substituted 2-phenylbenzoxazole derivatives [1]. The study established that the phenylacetamide linker (as present in the target compound) provides a specific balance of flexibility and aromatic stacking interactions that is distinct from the more rigid benzamide or the fully saturated cyclohexyl acetamide linkers. Several 5-phenylacetamido-substituted derivatives demonstrated broad-spectrum antibacterial and antifungal activity, whereas the benzamide and cyclohexyl analogues showed reduced or altered activity profiles. This quantitative SAR finding confirms that the phenylacetamide side chain is not an arbitrary structural choice but a functional determinant of biological activity.

Phenylacetamide Linker SAR
Class-level
Phenylacetamide linker reported broader antimicrobial profile than benzamide or cyclohexyl variants
Linker-dependent SAR; selection supports screening-hit diversity
Gram-positive, Gram-negative, and Candida assayed
Linker SAR Antibacterial agent Benzoxazole scaffold

4-Nitrophenyl Reduction Potential: Suitability for Bioreductive Probe Design

The 4-nitrophenyl group in the target compound is well-established in the literature as a substrate for nitroreductase enzymes and as a fluorescence quencher via photoinduced electron transfer (PeT) [1]. Upon reduction of the nitro group to an amine, the PeT quenching pathway is abolished, resulting in fluorescence turn-on. This mechanism has been exploited in multiple reaction-based fluorescent probes, including those for hydrogen sulfide (H2S) detection, where the nitro-to-amine reduction produces a ratiometric response with >120 nm blue shift [2]. The target compound's combination of a 4-nitrophenyl group with a benzoxazole fluorophore positions it as a scaffold for turn-on or ratiometric probe development, distinguishing it from benzoxazole analogues that lack a reducible nitro group.

4-Nitrophenyl Reduction Potential
Class-level
Nitro-to-amine reduction can abolish PeT quenching; literature precedent shows >120 nm shift and >10-fold enhancement
Supports bioreductive probe design; turn-on fluorescence context
Exact values for target compound require experimental determination
Bioreductive activation Nitroreductase Hypoxia sensing

Exclusive 5-Position Amidation: Scaffold Purity vs. Mixed 5/6-Substituted Analogues

The CAS 301647-03-0 compound is structurally defined as a 5-amido-substituted-2-phenylbenzoxazole with unambiguous regiochemistry . In the broader patent and synthetic literature, many benzoxazole derivatives are described as mixtures of 5- and 6-substituted regioisomers, or their regiochemistry is not fully characterized [1]. For example, patents describing 2-(optionally substituted)phenyl-5 or 6-substituted benzoxazoles (e.g., US 4,123,530) often encompass both regioisomeric forms, which can confound biological assay interpretation. The well-defined 5-position amidation in the target compound eliminates this ambiguity, ensuring batch-to-batch consistency in screening campaigns.

Regiochemical Purity
Supporting
Unambiguous 5-amido substitution confirmed; avoids 5/6 regioisomer mixtures common in patent benzoxazoles
Assay reproducibility and SAR interpretation support
Structural identity via NMR, HRMS; quality attribute
Regioselective synthesis Chemical purity 5-amidobenzoxazole

Optimal Application Scenarios for 4-nitro-N-(2-phenyl-5-benzoxazolyl)-benzeneacetamide Based on Quantitative Evidence


Antimicrobial Screening Libraries Targeting Gram-Positive Pathogens

Procurement for antimicrobial screening programs should prioritize this compound based on SAR evidence that the 2-phenyl substitution pattern confers 2- to 3-dilution (approximately 4- to 8-fold) superior antimicrobial activity over bulkier 2-substituted analogues [1]. The phenylacetamide linker further distinguishes it from less active benzamide or cyclohexyl variants [2]. Incorporate into compound libraries designed for hit discovery against Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis.

Ratiometric Fluorescent Probe Development for Redox Sensing

The donor-acceptor architecture of this compound, with a 4-nitrophenyl acceptor and 2-phenylbenzoxazole donor, enables dual fluorescence (1LE + CT emission states) as demonstrated in structurally related nitro-benzoxazole chromophores [3]. This property, combined with the nitro group's established role as a PeT quencher [4], makes the compound suitable as a scaffold for developing ratiometric sensors for nitroreductase activity, hypoxia, or H2S detection, where the nitro-to-amine reduction produces a quantifiable spectral shift.

Structure–Activity Relationship Studies on Benzoxazole Linker Pharmacophores

Use this compound as a defined reference standard in SAR campaigns comparing 5-phenylacetamido, 5-benzamido, 5-cyclohexyl carboxamide, and 5-furan-2-carboxamide linkers [2]. Its unambiguous 5-position regiochemistry eliminates the confounding effects of 5/6 regioisomeric mixtures commonly encountered with less rigorously characterized benzoxazole derivatives [5], ensuring reliable SAR interpretation and assay reproducibility.

Computational Docking and Pharmacophore Modeling Studies

The compound's well-defined three-dimensional structure, with distinct aromatic, hydrogen-bonding, and electron-deficient regions, makes it suitable for molecular docking studies against bacterial protein targets, including Staphylococcus aureus dihydrofolate reductase . The nitro group provides a useful spectroscopic handle for experimental validation of computational binding predictions via UV-Vis or fluorescence readouts.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
2-Phenyl and phenylacetamide linker profile
Reported MIC endpoint context; strain-panel review
Fluorescent probe development
Donor-acceptor nitro-benzoxazole architecture
Dual fluorescence and bioreductive activation context
SAR reference standard
Defined 5-amido regiochemistry
Assay reproducibility; batch consistency review
Computational docking studies
Well-defined 3D structure with nitro handle
Docking prediction validation; spectroscopic confirmation
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